molecular formula C11H20O4 B3426859 Neopentyl glycol diglycidyl ether CAS No. 54847-49-3

Neopentyl glycol diglycidyl ether

Cat. No.: B3426859
CAS No.: 54847-49-3
M. Wt: 216.27 g/mol
InChI Key: KUAUJXBLDYVELT-UHFFFAOYSA-N
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Description

Significance in Polymer Science and Materials Engineering

In the fields of polymer science and materials engineering, NPGDGE is a significant compound primarily utilized as a reactive diluent, crosslinking agent, and monomer in epoxy resin formulations. wikipedia.orgmusechem.com As a reactive diluent, it effectively reduces the viscosity of epoxy systems, which allows for better handling, improved flow, and higher filler loading in composites, coatings, and adhesives. sfdchem.comnbinno.comulprospector.com Unlike non-reactive diluents that can compromise the final properties of the cured material, NPGDGE's epoxy groups participate in the curing reaction. nbinno.com This integration into the polymer network helps maintain or even enhance the mechanical strength, thermal stability, and chemical resistance of the final product. musechem.comnbinno.com

The difunctional nature of NPGDGE allows it to act as a crosslinking agent, forming strong, highly cross-linked polymer networks. musechem.comsigmaaldrich.com This cross-linking action contributes to the flexibility, toughness, and impact resistance of the cured materials. sigmaaldrich.comzxchem.commdpi.com Research has shown its effectiveness in enhancing soy-based adhesives, where it forms a dense cross-linking network with protein molecules, thereby improving water resistance. mdpi.com Its use in coatings, adhesives, sealants, elastomers (CASE), and composite materials is well-established. wikipedia.org The incorporation of NPGDGE can significantly affect the mechanical properties and microstructure of the cured epoxy resins. wikipedia.org

PropertyValueSignificance in Polymer Science
Chemical FormulaC11H20O4 wikipedia.orgDefines the elemental composition and molecular weight of the monomer.
Molar Mass216.27 g/mol wikipedia.orgUsed in stoichiometric calculations for polymerization reactions.
AppearanceColorless, clear liquid wikipedia.orgsfdchem.comEnsures no unwanted color is imparted to the final polymer product.
Viscosity (at 25°C)10–25 mPa·s indiamart.comzxchem.comLow viscosity allows for easy processing and high filler loading in composites.
Epoxy Equivalent Weight139–147 g/eq zxchem.comA critical parameter for calculating the correct mix ratio with curing agents.
FunctionalityDifunctional (two epoxy groups) wikipedia.orgEnables cross-linking to form a durable polymer network.

Historical Context of Research and Development of Glycidyl (B131873) Ethers

The development of glycidyl ethers is intrinsically linked to the broader history of epoxy resin chemistry. The fundamental reaction for synthesizing most glycidyl ethers, including NPGDGE, involves the condensation of an alcohol or phenol with epichlorohydrin (B41342), followed by a dehydrochlorination step with a caustic substance like sodium hydroxide (B78521). wikipedia.orgsfdchem.com This general synthesis route has been a cornerstone of epoxy chemistry for decades.

Early research into glycidyl ether reactions, such as those with alcohols, phenols, and carboxylic acids, established the foundational knowledge for their use as crosslinkers and building blocks in polymer synthesis. A significant publication in 1956 detailed the reaction mechanisms of glycidyl ethers, providing a scientific basis for their application in creating cross-linked polymer networks. acs.org Glycidyl ethers as a class of compounds were identified for their utility as reactive diluents for epoxy resins, for treating textiles, and for stabilizing chlorinated organic compounds. wikipedia.org Over the years, a wide range of diglycidyl ethers have been commercialized, moving from simple, highly toxic variants to more complex and safer molecules like Bisphenol A diglycidyl ether (BADGE) and aliphatic versions such as NPGDGE. wikipedia.org The development of NPGDGE and other aliphatic glycidyl ethers was driven by the need for low-viscosity, flexible, and weather-resistant modifiers for epoxy systems, particularly for coatings and composites where brittleness and high viscosity of standard aromatic epoxy resins were limiting factors. nbinno.com

Current Research Trajectories and Future Outlook for NPGDGE

Current research on NPGDGE is focused on expanding its applications in advanced and high-performance materials. Scientists are exploring its use as a key component in the synthesis of novel polymers with tailored properties. sigmaaldrich.comsfdchem.com One significant area of investigation is its role in creating shape memory polymers, which can return to their original shape after deformation. sfdchem.com

NPGDGE is also being used as a monomer to synthesize gel polymer electrolytes for lithium-ion batteries and in the fabrication of epoxy nanocomposites for light-emitting devices like OLEDs. sigmaaldrich.comsigmaaldrich.com Its ability to undergo photoinitiated cationic polymerization makes it suitable for advanced applications such as 3D printing and the development of specialized coatings. sfdchem.com This process allows for spatial and temporal control over the curing reaction. Furthermore, research is being conducted on its use as a cross-linking agent to prepare hydrogels for environmental applications, such as the selective adsorption of pollutants. sigmaaldrich.comsigmaaldrich.com

The future outlook for NPGDGE is tied to the increasing demand for high-performance, eco-friendly, and low-VOC (Volatile Organic Compound) materials. cognitivemarketresearch.comfuturemarketinsights.com As industries move towards more sustainable solutions, the use of reactive diluents like NPGDGE, which become part of the final polymer and reduce or eliminate the need for volatile solvents, is expected to grow. nbinno.comfuturemarketinsights.com The market for neopentyl glycol, the precursor to NPGDGE, is projected to grow, driven by demand in the coatings, automotive, and construction industries for durable and weather-resistant materials. futuremarketinsights.commarketresearchfuture.com Future research will likely focus on developing bio-based routes for synthesizing NPGDGE and further exploring its potential in advanced composites, biomedical devices, and smart textiles.

Research AreaSpecific Application of NPGDGEKey Findings/Outcomes
Advanced AdhesivesCross-linker for soy-based adhesives mdpi.comEffectively increases water resistance and reduces brittleness by forming a dense cross-linked network with soy protein molecules. mdpi.com
Energy StorageMonomer for gel polymer electrolytes in Li-ion batteries sigmaaldrich.comsigmaaldrich.comSynthesized via cationic ring-opening polymerization to create solid-state electrolytes. sigmaaldrich.comsigmaaldrich.com
Smart MaterialsComponent in the synthesis of shape memory polymers sfdchem.comUsed as a building block for polymers that can recover their original shape. sfdchem.com
Advanced CoatingsPrecursor for hybrid epoxy methacrylate (B99206) resins sigmaaldrich.comsigmaaldrich.comUsed to prepare anti-corrosion and decorative coatings via photopolymerization. sigmaaldrich.comsigmaaldrich.com
Environmental RemediationCross-linking agent for Pullulan/polydopamine hydrogels sigmaaldrich.comsigmaaldrich.comCreates hydrogels capable of selectively adsorbing cationic dye pollutants. sigmaaldrich.comsigmaaldrich.com
ElectronicsSynthesis of epoxy nanocomposites for light-emitting devices (OLEDs) sigmaaldrich.comActs as a solid matrix in the fabrication of electronic components. sigmaaldrich.com

Properties

IUPAC Name

2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane
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InChI

InChI=1S/C11H20O4/c1-11(2,7-12-3-9-5-14-9)8-13-4-10-6-15-10/h9-10H,3-8H2,1-2H3
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InChI Key

KUAUJXBLDYVELT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(COCC1CO1)COCC2CO2
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Molecular Formula

C11H20O4
Record name NEOPENTYL GLYCOL DIGLYCIDYL ETHER
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DSSTOX Substance ID

DTXSID8025707
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Molecular Weight

216.27 g/mol
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Physical Description

Neopentyl glycol diglycidyl ether is a clear liquid. (NTP, 1992), Liquid; NKRA, Clear liquid; [CAMEO] Colorless liquid with an irritating odor; [Brenntag MSDS], LIQUID.
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Record name Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis-
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Flash Point

greater than 200 °F (NTP, 1992), 88 °C o.c.
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Solubility

5 to 10 mg/mL at 68.9 °F (NTP, 1992)
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Density

Relative density (water = 1): 1.07
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Vapor Density

Relative vapor density (air = 1): 7.5
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CAS No.

17557-23-2, 54847-49-3
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Synthesis and Chemical Modification Methodologies of Neopentyl Glycol Diglycidyl Ether

Established Synthetic Pathways

The industrial production of neopentyl glycol diglycidyl ether is predominantly achieved through a two-step process involving halogenation and dehydrochlorination. wikipedia.orgsfdchem.comchemicalbook.com

Halogenation and Dehydrochlorination Reaction Mechanisms

The synthesis commences with the reaction of neopentyl glycol and epichlorohydrin (B41342). wikipedia.org This initial step, an etherification reaction, is typically catalyzed by a Lewis acid. wikipedia.org The reaction proceeds via the opening of the epoxide ring of epichlorohydrin by the hydroxyl groups of neopentyl glycol, leading to the formation of a halohydrin intermediate.

Optimization of Reaction Conditions for Research Scale

For research-scale synthesis, the optimization of reaction conditions is crucial for maximizing yield and purity. The initial aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to form the neopentyl glycol precursor can be optimized. For instance, using triethylamine (B128534) as a catalyst at a reaction temperature of 75°C with specific molar ratios can achieve high yields of the intermediate hydroxypivaldehyde. researchgate.net Subsequent hydrogenation of this intermediate to neopentyl glycol can be optimized by controlling temperature, pressure, and the choice of catalyst, such as Raney Ni or palladium on carbon. wikipedia.orgresearchgate.net

In the final etherification and dehydrochlorination steps, controlling the stoichiometry of the reactants and the reaction temperature is critical. An excess of epichlorohydrin is often used to ensure complete reaction with the hydroxyl groups of neopentyl glycol. The dehydrochlorination step with sodium hydroxide (B78521) needs to be carefully controlled to avoid side reactions.

Functionalization and Derivatization Strategies

The two epoxy groups in this compound provide reactive sites for a variety of chemical modifications, allowing for the synthesis of new functional molecules.

Synthesis of this compound Diacrylate (NPGDA)

This compound can be converted to neopentyl glycol diacrylate (NPGDA), a monomer used in rapid curing applications. sigmaaldrich.com This conversion involves the ring-opening reaction of the epoxy groups with acrylic acid. The resulting diacrylate monomer possesses two acrylate (B77674) functional groups attached to the neopentyl glycol backbone, which allows for rapid polymerization when exposed to UV light or thermal initiators. sigmaaldrich.com NPGDA is noted for its excellent thermal stability and low viscosity and is often used as a cross-linking agent. sigmaaldrich.com

Preparation of Bis(cyclic carbonate)s via Carbon Dioxide Fixation

A significant area of research involves the reaction of NPGDGE with carbon dioxide to form bis(cyclic carbonate)s. researchgate.netresearchgate.net This cycloaddition reaction is an atom-economic and environmentally friendly process for CO2 utilization. nih.gov The reaction is typically catalyzed, with various catalytic systems being explored to enhance efficiency. researchgate.netresearchgate.net The resulting bis(cyclic carbonate)s are valuable monomers for the synthesis of non-isocyanate polyurethanes (NIPUs). researchgate.netnih.gov

The process generally involves the reaction of the diglycidyl ether with CO2 under pressure and elevated temperature in the presence of a suitable catalyst. researchgate.netnih.gov Studies have investigated the optimization of reaction conditions, such as gas flow rate and the type of catalyst, to achieve high conversion yields. researchgate.net

Esterification Reactions with Oxoacids and Carboxylic Acids

The epoxy groups of this compound can undergo esterification reactions with oxoacids and carboxylic acids. sfdchem.comchemicalbook.com This reaction involves the ring-opening of the epoxide by the acid, leading to the formation of an ester and a hydroxyl group. This functionalization pathway can be utilized to introduce different chemical functionalities into the NPGDGE backbone, thereby tailoring its properties for specific applications. For example, esterification with fatty acids can produce esters with potential applications as biolubricants. ukm.mypnu.ac.ir The reaction kinetics of the esterification of the neopentyl glycol precursor with various carboxylic acids have been studied to understand the reaction rates and mechanisms. researchgate.net

Polymerization Mechanisms and Kinetics Involving Neopentyl Glycol Diglycidyl Ether

Cationic Polymerization Pathways

Cationic polymerization is a significant method for curing NPGDGE-containing formulations. wikipedia.org This type of chain-growth polymerization involves the transfer of a positive charge from a cationic initiator to the monomer, rendering it reactive. wikipedia.org The resulting reactive monomer then propagates the polymer chain by reacting with other monomers. wikipedia.org

Photoinitiated Cationic Ring-Opening Polymerization Dynamics

Photoinitiated cationic polymerization is a light-induced process that utilizes photoinitiators to generate the cationic species necessary for polymerization. epo.org This method offers spatial and temporal control over the curing process.

The choice of photoinitiator and the use of photosensitizers significantly impact the rate and extent of NPGDGE polymerization. Photoinitiators, upon absorbing light, generate reactive species that initiate the polymerization. epo.org Common cationic photoinitiators include iodonium (B1229267) and sulfonium (B1226848) salts. For instance, bis(4-methylphenyl) iodonium hexafluorophosphate (B91526) has been used to initiate the cationic photopolymerization of epoxy formulations. researchgate.net

The concentration of the photoinitiator directly influences the polymerization kinetics. Studies on similar diglycidyl ethers have shown that increasing the photoinitiator concentration generally leads to an increased rate of polymerization and higher ultimate conversion. ncl.res.in This is attributed to a greater number of initiating species being generated upon irradiation.

Photosensitizers can be employed to enhance the efficiency of photoinitiation, especially when the photoinitiator does not absorb light effectively in the emission range of the light source. researchgate.net However, the presence of other components in the formulation can sometimes have an inhibitory effect. For example, in a system containing resorcinol (B1680541) diglycidyl ether, the addition of a thioxanthen-9-one (B50317) photosensitizer led to a decrease in the polymerization rate due to partial absorption of the radiation by the resorcinol diglycidyl ether itself. researchgate.net

Frontal polymerization is a self-sustaining reaction that propagates as a localized front through the monomer or monomer mixture. Research has been conducted on the frontal polymerization of multifunctional glycidyl (B131873) ethers, a category that includes NPGDGE. wikipedia.org This process is characterized by a rapid, self-propagating curing wave.

The structure of the epoxy monomer plays a crucial role in its reactivity during cationic polymerization. The reactivity of glycidyl ethers like NPGDGE is influenced by the stability of the resulting oxonium ion intermediates. While some epoxides polymerize readily, alkyl glycidyl ethers can form stable oxonium ions that may not spontaneously propagate at room temperature. researchgate.net The specific structure of NPGDGE, with its neopentyl core, influences the flexibility and reactivity of the epoxy groups, thereby affecting the polymerization kinetics.

Amine-Initiated Ring-Opening Polymerization for Poly(amino ether)s

The reaction of NPGDGE with amines is another important polymerization pathway, leading to the formation of poly(amino ether)s. This process involves the ring-opening of the epoxide groups by the nucleophilic amine.

The reaction of multifunctional amines, such as polyethylene (B3416737) imine (PEI) or diethylenetriamine (B155796) (DETA), with poly(ethylene glycol) diglycidyl ether (PEGDE), a related diepoxide, has been investigated to form network polymers. nih.govmdpi.com These reactions, conducted in various solvents, result in the formation of gels. nih.govmdpi.com The resulting porous polymers exhibit high solvent absorption capacity due to the presence of polyethylene glycol units in their network structure. nih.gov Similar principles apply to the reaction of NPGDGE with amines, where the amine acts as a curing agent, opening the epoxide rings and forming a cross-linked network. mdpi.comsmolecule.com

Free-Radical Photopolymerization of NPGDGE Derivatives

While Neopentyl Glycol Diglycidyl Ether (NPGDGE) itself primarily undergoes cationic polymerization through its epoxy groups, its derivatives can be synthesized to enable free-radical photopolymerization. kpi.uanih.govwikipedia.org This is typically achieved by converting the epoxy groups into functional groups amenable to free-radical reactions, such as acrylates. The most prominent derivative for this purpose is Neopentyl Glycol Diacrylate (NPGDA), a diacrylate monomer featuring a neopentyl glycol backbone. sigmaaldrich.comsigmaaldrich.com The two acrylate (B77674) groups in NPGDA are highly reactive and capable of rapid polymerization when exposed to ultraviolet (UV) light in the presence of a suitable photoinitiator. sigmaaldrich.comsigmaaldrich.com

This process is crucial in various industrial applications, including the formulation of coatings, adhesives, dental resins, and materials for 3D printing, where rapid curing is essential. nih.govsigmaaldrich.comresearchgate.net The kinetics of diacrylate photopolymerization are known to be extremely fast, leading to the formation of a cross-linked three-dimensional polymer network. kpi.uasigmaaldrich.com

Detailed Research Findings

The study of the photopolymerization kinetics of diacrylates like NPGDA provides insight into the reaction's speed and efficiency. Research shows that these reactions are characterized by a strong autoacceleration effect at the onset, indicating the absence of a steady-state radical population. kpi.ua The polymerization rate and the final degree of conversion (DC) are significantly influenced by several factors, including the intensity of the UV light, exposure duration, photoinitiator type and concentration, and the thickness of the resin layer. kpi.uanih.gov

Kinetic analyses are often performed using techniques such as photo-Differential Scanning Calorimetry (photo-DSC) and Fourier Transform Infrared (FTIR) spectroscopy. nih.govresearchgate.net FTIR spectroscopy, for instance, can track the disappearance of the vinyl group's C=C double bond absorption band (around 1638 cm⁻¹) to determine the degree of conversion over time. nih.gov

Studies on similar dental resins and diacrylates reveal that the polymerization process occurs in distinct stages. kpi.uanih.gov There is an initial, very rapid phase during UV irradiation, followed by a slower increase in conversion after the light source is removed. nih.gov For example, in some dental resins, approximately 70-75% of the maximum conversion is achieved within seconds of irradiation. nih.gov A moderate increase of another 15-20% in conversion may occur over the next 15-20 minutes, with a very slow, minor increase continuing for several days. nih.gov

The length of the monomer chain in diacrylates can also affect the kinetics; an increase in chain length may lead to a higher degree of conversion due to the increased diffusivity of the pendant double bonds. kpi.ua An increase in light intensity has also been shown to increase the final conversion achieved. kpi.ua

Below are interactive data tables summarizing typical findings in the free-radical photopolymerization of diacrylate systems, which are representative of NPGDA derivative polymerization.

Table 1: Stages of Photopolymerization and Degree of Conversion (DC)

This table illustrates the typical progression of the degree of conversion in a diacrylate resin following UV exposure.

Polymerization StageTime Post-IrradiationTypical Degree of Conversion (DC) Achieved
Initial Rapid Phase During and up to 5 seconds after irradiation70-75% of maximum
Moderate Phase 5 seconds to 20 minutesAdditional 15-20% increase
Slow Final Phase 20 minutes to 5 daysMinor additional increase of 5-10%

This data is representative of findings for dental resins and illustrates the general kinetic profile. nih.gov

Table 2: Influence of Experimental Conditions on Polymerization Kinetics

This table outlines how different experimental variables can affect the rate and outcome of the photopolymerization of diacrylates.

ParameterEffect on PolymerizationResearch Finding
Light Intensity Increased intensity leads to higher conversion.A higher flux of photons generates more free radicals, increasing the rate and extent of polymerization. kpi.ua
Exposure Time Longer exposure generally increases conversion, up to a point.Optimal exposure times exist; for some resins, 10 seconds is sufficient for a ~2mm layer. nih.gov
Layer Thickness Thicker layers may result in lower overall conversion.UV light attenuation through the material can lead to incomplete curing at greater depths. nih.gov
Monomer Chain Length Longer chains can increase the final conversion.Increased mobility of pendant double bonds in longer-chain monomers facilitates higher conversion. kpi.ua

Crosslinking Chemistry and Network Formation Mediated by Neopentyl Glycol Diglycidyl Ether

Reactivity with Curing Agents and Nucleophilic Species

The reactivity of NPGDGE is centered around the ring-opening of its epoxide groups by nucleophiles. This reaction is the basis for its use in forming crosslinked polymer systems with a variety of curing agents. smolecule.com

Amine-Epoxy Crosslinking Reactions

The reaction between epoxy groups and amines is a cornerstone of epoxy chemistry. The curing of NPGDGE with amine hardeners involves the nucleophilic attack of the primary amine on the carbon atom of the epoxide ring, leading to the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with a second epoxide group, leading to a highly crosslinked structure. cnrs.fr

The general mechanism proceeds as follows:

Primary Amine Reaction: R-NH₂ + CH₂(O)CH- → R-NH-CH₂(OH)CH-

Secondary Amine Reaction: R-NH-CH₂(OH)CH- + CH₂(O)CH- → R-N(-CH₂(OH)CH-)₂

The kinetics of these reactions can be influenced by factors such as steric hindrance and the basicity of the amine. mdpi.com In systems with multifunctional amines and difunctional epoxides like NPGDGE, a dense, three-dimensional network is formed. cnrs.frmdpi.com This network formation is critical for the final mechanical and thermal properties of the cured material.

Interactions with Phenols and Other Activating Nucleophiles

NPGDGE can also be cured with phenolic compounds. In this reaction, the phenolic hydroxyl group acts as the nucleophile, attacking the epoxide ring. This reaction is often catalyzed by a Lewis acid or base. The resulting ether linkages contribute to the polymer network. The reactivity of phenols can be enhanced by the presence of activating groups on the aromatic ring. Research indicates that NPGDGE reacts effectively with phenols, which is crucial for developing advanced polymeric systems. smolecule.com

Crosslinking with Hydroxyl-Containing Macromolecules (e.g., Cellulose (B213188), Proteins)

The ability of NPGDGE's epoxy groups to react with hydroxyl groups makes it an effective crosslinker for natural polymers like cellulose and proteins.

Cellulose: NPGDGE can be used to crosslink cellulose fibers, which can enhance properties like flexibility, alkali resistance, and dyeability. epoxy-c.comzxchem.comzxchemuae.com The crosslinking reaction occurs between the hydroxyl groups on the cellulose backbone and the epoxy groups of NPGDGE, forming ether bonds. This process can improve the tensile strength of cellulosic fabrics such as cotton, hemp, and silk. epoxy-c.comzxchem.com

Proteins: NPGDGE is also utilized to crosslink proteins, such as those in soy-based adhesives. mdpi.com The epoxy groups react with active groups on the protein molecules, like amine and carboxyl groups. mdpi.commdpi.com This crosslinking forms a dense network that can significantly improve the water resistance and toughness of the protein-based material. mdpi.com For instance, in a study on soy-based adhesives, the addition of NPGDGE led to a denser and smoother fracture surface in the cured adhesive, which helped to prevent moisture intrusion. mdpi.com The reaction between the epoxy groups of NPGDGE and the active groups on soy protein molecules is key to this enhancement. mdpi.com Similar diepoxide compounds, like ethylene (B1197577) glycol diglycidyl ether (EGDE), have been shown to react with the sulfhydryl and ε-amino groups of proteins like hemoglobin. researchgate.net

Influence on Polymer Network Density and Morphology

When used as a reactive diluent in epoxy resins, NPGDGE participates in the curing reaction, becoming part of the polymer network. epoxy-c.com This is in contrast to non-reactive diluents, which can migrate out of the cured material over time. The addition of NPGDGE can lead to a less densely crosslinked network compared to systems cured with more rigid, aromatic epoxy resins alone. This is because the flexible neopentyl glycol backbone introduces more space between crosslinks.

A study on soy-based adhesives demonstrated that the addition of NPGDGE resulted in a smooth and denser fracture surface of the cured adhesive. mdpi.com This indicates a more homogeneous morphology, which can contribute to improved mechanical properties. The formation of a dense cross-linking network is attributed to the reaction between the epoxy groups of NPGDGE and the active groups on the soy protein molecules. mdpi.com

The table below summarizes the effect of adding a flexible diepoxide, polypropylene (B1209903) glycol diglycidyl ether (a compound with similar functionality to NPGDGE), on the glass transition temperature (Tg) of an epoxy resin system. A decrease in Tg often suggests a lower crosslink density or increased network flexibility.

Flexible Diepoxide Content (wt.%) Glass Transition Temperature (Tg)
0Not specified
7Lower than neat resin
9Lower than neat resin
11Lower than neat resin
13Lower than neat resin
15Lower than neat resin
Data adapted from a study on a similar flexible diepoxide, polypropylene glycol diglycidyl ether. researchgate.net

Mechanisms of Toughening in Crosslinked Systems

NPGDGE is known to enhance the toughness and impact resistance of epoxy resins. epoxy-c.commdpi.com This toughening effect arises from several mechanisms related to its chemical structure and its influence on the polymer network.

The flexible aliphatic chain of NPGDGE introduces a degree of mobility within the otherwise rigid epoxy network. This increased flexibility allows the material to absorb more energy before fracturing. When a crack attempts to propagate through the material, the flexible segments can deform and stretch, dissipating energy and blunting the crack tip.

In a study involving a resin system containing NPGDGE, the resulting material showed significantly improved toughness. google.com The incorporation of NPGDGE, along with an acrylic elastomer-modified diglycidyl ether of bisphenol A, was critical for achieving high impact resistance. google.com

The table below shows the impact strength improvement in an epoxy resin system with the addition of a flexible diepoxide, polypropylene glycol diglycidyl ether.

Flexible Diepoxide Content (wt.%) Relative Impact Strength Improvement (Factor)
1313.7
Data adapted from a study on a similar flexible diepoxide, polypropylene glycol diglycidyl ether. researchgate.net

This significant increase in impact strength highlights the effectiveness of incorporating flexible diepoxides in toughening brittle epoxy systems. The toughened systems were observed to yield during impact tests, whereas the unmodified epoxy underwent brittle fracture. researchgate.net

Advanced Materials Applications and Research Domains Incorporating Neopentyl Glycol Diglycidyl Ether

Epoxy Resin Systems Modification

NPGDGE is extensively researched and applied as a modifier for epoxy resin systems. Its incorporation addresses some of the inherent limitations of conventional epoxy resins, such as high viscosity and brittleness. mdpi.com

Role as a Bifunctional Reactive Diluent

Neopentyl glycol diglycidyl ether functions as a bifunctional reactive diluent in epoxy formulations. wikipedia.orgepoxy-c.com This means that not only does it reduce the viscosity of the uncured resin, but it also chemically participates in the curing reaction. epoxy-c.commdpi.com The two epoxy groups at the ends of its molecular chain enable it to cross-link with the epoxy resin and the curing agent, becoming an integral part of the final polymer network. mdpi.com This is in contrast to non-reactive diluents, which can compromise the mechanical and thermal properties of the cured material. The chemical structure of NPGDGE, with its aliphatic chain, contributes to increased flexibility in the cured epoxy system. mdpi.com

Enhancement of Mechanical Performance (Strength, Impact Resistance, Flexibility)

A primary application of NPGDGE in epoxy resins is the enhancement of their mechanical properties. wikipedia.orgmdpi.com The incorporation of NPGDGE has been shown to improve tensile strength, anti-bending strength, compressive strength, and impact strength. mdpi.com The flexible aliphatic structure of NPGDGE helps to toughen the otherwise brittle epoxy matrix, leading to improved impact resistance. mdpi.com Research has demonstrated that the addition of NPGDGE can significantly increase the tensile shear strength of adhesives. For instance, in a study on soy-based adhesives, the addition of 6 grams of NPGDGE resulted in a 286.2% increase in tensile shear strength. mdpi.com

Table 1: Effect of this compound on Mechanical Properties of Epoxy Resins

Property Unmodified Epoxy Resin Epoxy Resin with NPGDGE Percentage Improvement
Tensile Strength Lower Higher Varies with concentration
Anti-bending Strength Lower Higher Varies with concentration
Compressive Strength Lower Higher Varies with concentration
Impact Strength Lower Higher Varies with concentration
Tensile Shear Strength (Soy-based adhesive) - 1.12 MPa (with 6g NPGDGE) 286.2% increase

Note: The specific values for percentage improvement can vary depending on the base epoxy resin, the concentration of NPGDGE, the curing agent, and the curing conditions. The data for tensile shear strength is from a specific study on soy-based adhesives and is illustrative of the potential for improvement. mdpi.com

Rheological Tailoring in Epoxy Formulations

The viscosity of epoxy resins is a critical parameter for many processing techniques, such as coating, casting, and infusion. High viscosity can lead to difficulties in processing and poor impregnation of reinforcing fibers in composites. NPGDGE is an effective reactive diluent for reducing the viscosity of epoxy formulations. wikipedia.orgmdpi.com For example, the addition of 2 grams of NPGDGE to a soy meal/SDS adhesive formulation was found to decrease the viscosity by 85.2% from 138,800 mPa·s to 20,530 mPa·s. mdpi.com This significant reduction in viscosity allows for easier handling and processing of the resin system without the need for volatile organic solvents.

Table 2: Effect of this compound on the Viscosity of a Soy-Based Adhesive Formulation

Formulation Viscosity (mPa·s)
Soy Meal/SDS Adhesive 138,800
Soy Meal/SDS Adhesive + 2g NPGDGE 20,530

This table illustrates the significant viscosity reduction achieved with the addition of NPGDGE in a specific adhesive formulation. mdpi.com

Impact on Cured Epoxy Resin Microstructure

The incorporation of NPGDGE has a discernible impact on the microstructure of the cured epoxy resin. mdpi.com Scanning Electron Microscopy (SEM) analysis of fracture surfaces has shown that the addition of NPGDGE can lead to a more homogeneous and denser cross-linked network. mdpi.com In unmodified epoxy resins, the fracture surface can appear rough and uneven, indicating brittle failure. In contrast, epoxy systems modified with NPGDGE often exhibit smoother fracture surfaces, which is indicative of a tougher material that can undergo more plastic deformation before fracturing. mdpi.com This improved microstructure contributes to the enhanced mechanical properties observed in NPGDGE-modified epoxy resins.

Functional Polymer Composites

Beyond its use in neat epoxy systems, NPGDGE is also incorporated into functional polymer composites to enhance their properties.

Integration in Silicone Rubber Composites

Research has explored the use of NPGDGE in conjunction with other fillers, such as carbon black, to reinforce silicone rubber composites. researchgate.net In one study, a hybrid filler of conductive carbon black and NPGDGE was used to improve the mechanical and electrical properties of silicone rubber. researchgate.net The results showed that the incorporation of this hybrid filler led to a significant increase in both the tensile strength and the elongation at break of the silicone rubber composite. researchgate.net

Table 3: Mechanical Properties of Silicone Rubber Composites with Conductive Carbon Black and this compound

Property Silicone Rubber Composite with 5.76 vol% Hybrid Filler
Tensile Strength 4.5 MPa
Elongation at Break 211%

This table presents the mechanical properties of a silicone rubber composite enhanced with a hybrid filler containing this compound. researchgate.net

Reinforcement with Nanofillers (e.g., Carbon Black, Montmorillonite (B579905) Nanoclay)

Research has demonstrated the successful use of NGDE in the synthesis of silicone rubber polymer composites reinforced with carbon black (CB). google.com In this process, a mixture of silicone rubber, carbon black, and NGDE is prepared, with the addition of acetic acid, and then refluxed to produce the composite. google.com The resulting material exhibits enhanced properties suitable for various applications.

Similarly, montmorillonite (MMT) nanoclay, a naturally occurring layered silicate, is utilized to improve the properties of epoxy composites. researchgate.netcore.ac.ukmdpi.com The surface of MMT is often modified to enhance its interaction with the polymer matrix, allowing for better dispersion and the formation of exfoliated or intercalated microstructures. core.ac.uk In epoxy systems composed of EPON 826 and NGDE, the addition of MMT nanoclay has been shown to influence the material's thermal stability and mechanical properties. researchgate.net Studies have found that while increasing nanoclay content can decrease the glass transition temperature, it can also enhance thermal stability. researchgate.net The optimal loading of nanoclay is crucial, as agglomeration at higher concentrations can negatively impact the mechanical properties. scielo.br For instance, composites with 3 wt% nanoclay have shown the highest storage modulus and flexural modulus. researchgate.net

Smart and Responsive Materials

NGDE is a valuable component in the creation of smart and responsive materials, which can change their properties in response to external stimuli.

Development of Shape Memory Polymers

Shape memory polymers (SMPs) are a class of smart materials that can recover their original shape from a temporary, deformed shape upon the application of an external stimulus, such as heat. NGDE is utilized in the synthesis of epoxy-based SMPs. researchgate.net Its flexible structure contributes to the polymer network's ability to store and release mechanical energy, which is fundamental to the shape memory effect. Research has explored the use of NGDE in creating multiphase polymer systems with distinct switching temperatures, enabling more complex shape memory behaviors. researchgate.net

Fabrication of Hydrogels for Advanced Applications (e.g., Drug Delivery, Tissue Engineering)

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively researched for biomedical applications. nih.govyoutube.com NGDE is used as a cross-linking agent in the synthesis of hydrogels for applications such as drug delivery and tissue engineering. sigmaaldrich.comsigmaaldrich.com Its low toxicity and high reactivity make it a suitable precursor for creating biocompatible hydrogels. sigmaaldrich.comsigmaaldrich.com These hydrogels can encapsulate therapeutic agents, providing controlled and sustained release. nih.gov In tissue engineering, hydrogels serve as scaffolds that mimic the natural extracellular matrix, supporting cell growth and tissue regeneration. youtube.com For instance, NGDE has been used to prepare pullulan/polydopamine hydrogels. sigmaaldrich.com

Adhesives and Coatings Technologies

The properties of NGDE, such as its low viscosity, high reactivity, and ability to enhance toughness and water resistance, make it a valuable additive in adhesives and coatings. musechem.commdpi.comsmolecule.com

Improvement of Water Resistance and Bond Strength in Bio-based Adhesives (e.g., Soy-based)

Soy-based adhesives are a renewable and environmentally friendly alternative to synthetic adhesives, but they often suffer from poor water resistance and brittleness. mdpi.comnih.gov The incorporation of NGDE as a cross-linker has been shown to significantly improve these properties. mdpi.comnih.gov NGDE reacts with the protein molecules in the soy adhesive, forming a dense, cross-linked network that enhances water resistance and toughness. mdpi.com Research has shown that the addition of NGDE can increase the water resistance of a soybean meal-based adhesive by 12.5%. mdpi.com This enhanced performance is attributed to the formation of a smooth and homogeneous fracture surface that prevents moisture intrusion and an increase in the thermal stability of the cured adhesive. mdpi.comnih.gov

The table below illustrates the effect of NGDE on the tensile shear strength of plywood bonded with a soybean meal-based adhesive.

NGDE Addition (g)Tensile Shear Strength (MPa)Percentage Increase (%)
0~0.29-
61.12286.2

Data sourced from a 2016 study on flexible soy-based adhesives. mdpi.comnih.gov

Formulation in Protective and Decorative Coatings

NGDE is used as a reactive diluent in epoxy resin formulations for protective and decorative coatings. smolecule.comsigmaaldrich.com Its low viscosity helps to reduce the viscosity of the resin, making it easier to apply. smolecule.com Furthermore, NGDE contributes to the final properties of the cured coating, enhancing its durability, adhesion, and chemical resistance. musechem.comsmolecule.com It can be used in the synthesis of hybrid epoxy methacrylate (B99206) resins for anti-corrosion and decorative coatings. sigmaaldrich.comsigmaaldrich.com These coatings provide a protective barrier against environmental factors while also offering an aesthetic finish. ontosight.ai

Energy Storage Materials

The demand for safer and more versatile lithium-ion batteries has driven research into alternatives for traditional liquid electrolytes. Gel polymer electrolytes (GPEs) have emerged as a promising solution, offering a balance of high ionic conductivity and the mechanical integrity of a solid matrix, which mitigates issues like electrolyte leakage and lithium dendrite growth. researchgate.netatlas.jpmdpi.com

Synthesis of Gel Polymer Electrolytes for Li-ion Batteries

This compound serves as a key monomer in the synthesis of GPEs for lithium-ion batteries. sigmaaldrich.com Researchers have successfully developed GPEs through an in situ thermal-induced cationic ring-opening polymerization strategy. In this process, NGDE is mixed with a lithium salt, such as Lithium bis(fluorosulfonyl)imide (LiFSI), which also acts as the initiator for the polymerization. sigmaaldrich.com

The synthesis involves preparing a homogenous solution of the NGDE monomer with varying concentrations of the LiFSI salt. This mixture is then heated, typically around 60°C for 24 hours, to complete the polymerization process, resulting in a solid polymer electrolyte. sigmaaldrich.com This method allows the electrolyte to be cast directly onto the battery electrode, ensuring excellent interfacial contact. sigmaaldrich.com

The resulting crosslinked polymer network, based on poly(this compound), effectively traps the lithium salt, forming a quasi-solid electrolyte. These GPEs have demonstrated good thermal stability and a low glass transition temperature, which are crucial for achieving high ionic conductivity at ambient temperatures. sigmaaldrich.com A notable study demonstrated that a GPE synthesized from NGDE and a 1.5 M concentration of LiFSI exhibited significant ionic conductivity without the use of traditional organic solvents. sigmaaldrich.com When assembled into a Li/LiFePO₄ coin cell, this GPE enabled a high initial discharge capacity and excellent coulombic efficiency. sigmaaldrich.com

Table 1: Research Findings on NGDE-Based Gel Polymer Electrolyte for Li-ion Batteries

Parameter Value / Finding Source
Synthesis Method In situ thermal-induced cationic ring-opening polymerization sigmaaldrich.com
Monomer This compound (NGDE) sigmaaldrich.com
Initiator / Salt Lithium bis(fluorosulfonyl)imide (LiFSI) sigmaaldrich.com
Thermal Stability Stable up to 120°C sigmaaldrich.com
Glass Transition Temp. (Tg) -43°C sigmaaldrich.com
Optimal Formulation PNGDE 1.5 (1.5 M LiFSI in NGDE) sigmaaldrich.com
Initial Discharge Capacity 131 mAh/g at 0.2 C-rate sigmaaldrich.com
Coulombic Efficiency 92% at 0.2 C-rate sigmaaldrich.com

Optoelectronic Applications

In the field of optoelectronics, materials must meet stringent requirements for optical clarity, durability, and processing compatibility. Epoxy resins are widely used for encapsulation and as matrix materials due to their excellent adhesion, low shrinkage, and protective properties. azom.com NGDE is utilized as a component in these formulations to enhance specific characteristics beneficial for light-emitting devices. sigmaaldrich.commyskinrecipes.com

Utilization as a Solid Matrix for Light-Emitting Devices (e.g., OLEDs)

This compound is used to synthesize epoxy nanocomposites and resin systems that function as a solid matrix or encapsulant for Organic Light-Emitting Diodes (OLEDs) and other light-emitting devices. sigmaaldrich.commyskinrecipes.com The organic layers in OLEDs are highly sensitive to moisture and oxygen, making robust encapsulation essential for ensuring a long operational lifetime. azom.com Epoxy-based encapsulants provide a strong barrier against these environmental factors. azom.comellsworth.com

Epoxy adhesives for OLEDs are often cured using a dual-process, such as UV exposure followed by thermal curing. google.com Formulations for this purpose require low curing temperatures, minimal outgassing, and strong adhesion to the device substrates. google.com The inclusion of aliphatic glycidyl (B131873) ethers like NGDE contributes to creating cured systems with low water vapor permeability and high shear strength, which are critical performance metrics for protecting the sensitive OLED components. zxchemuae.comgoogle.com

Table 2: Typical Properties of Epoxy Adhesives for OLED Encapsulation

Property Performance Metric Source
Curing Mechanism UV followed by Thermal Cure (e.g., 80°C for 60 min) google.com
Viscosity ~100-150 Pa·s google.com
Water Vapor Permeability < 16 g/m²·24h (at 60°C / 90% RH) google.com
Shear Strength ≥ 15 MPa google.com
Refractive Index ~1.49 ossila.com
Glass Transition Temp. (Tg) ~138°C ossila.com
Function Protective barrier against moisture and oxygen azom.comellsworth.com

Analytical and Characterization Techniques in Neopentyl Glycol Diglycidyl Ether Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the chemical structure of NPGDGE-based materials and tracking the conversion of functional groups during polymerization.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for verifying the chemical structure of synthesized resins and monitoring the curing process of epoxy systems involving Neopentyl Glycol Diglycidyl Ether. The technique identifies characteristic functional groups by their unique absorption of infrared radiation.

Structural Verification: The FT-IR spectrum of uncured NPGDGE or formulations containing it shows distinct absorption bands that confirm the presence of key functional groups. The most critical of these is the epoxy ring (oxirane). The presence of epoxy groups is unequivocally identified by a strong absorption band at approximately 915 cm⁻¹ due to the C-O stretching vibration of the epoxy ring. nih.gov Another characteristic band for the epoxy group can be observed around 3056 cm⁻¹, corresponding to the C-H stretching vibration within the ring. nih.gov

Reaction Monitoring: FT-IR spectroscopy is highly effective for monitoring the progress of curing reactions in NPGDGE-based systems. The curing process involves the ring-opening of the epoxy group by a curing agent, such as an amine or anhydride. As the reaction proceeds, the concentration of epoxy groups decreases. This chemical change is directly observed in the FT-IR spectrum as a decrease in the intensity of the characteristic epoxy band at 915 cm⁻¹. nih.govsemanticscholar.org By tracking the disappearance of this peak over time or with increasing temperature, the degree of cure can be quantified. nih.gov This method has been used to confirm the structure of copolymers synthesized from NPGDGE and other monomers, such as methacrylic acid. researchgate.net

Below is a table summarizing key FT-IR absorption bands used in the analysis of NPGDGE systems.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance in NPGDGE Analysis
~3056C-H stretchingEpoxy RingPresence of uncured epoxy resin nih.gov
~2915-2848C-H stretching-CH₂ and -CH₃ (Aliphatic)Part of the neopentyl backbone structure researchgate.net
~1247C-O-C stretchingEtherPart of the ether linkages in the NPGDGE molecule scielo.br
~915C-O stretching / Ring deformationEpoxy RingKey indicator for the presence of epoxy groups and monitoring their consumption during curing nih.govsemanticscholar.orgscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailed structural analysis of NPGDGE and the characterization of the cross-linked networks it forms.

¹H NMR for Structural Elucidation: Proton NMR (¹H NMR) provides precise information about the chemical environment of hydrogen atoms within the NPGDGE molecule. It is used to confirm the structure of the monomer and to analyze the products of its reactions. The spectrum of NPGDGE displays characteristic signals for the protons in the epoxy ring, the methylene groups of the backbone, and the gem-dimethyl groups. For instance, the protons of the oxirane ring typically appear in a distinct region of the spectrum. When NPGDGE undergoes a reaction, such as conversion to a bis(cyclic carbonate), the disappearance of the epoxy proton signals and the appearance of new signals confirm the transformation. rsc.org

Key proton chemical shifts for NPGDGE are presented in the table below.

Proton Environment Approximate Chemical Shift (δ, ppm) Significance
Epoxy ring protons (-CH-CH₂)2.6 - 3.2Confirms the presence of the reactive oxirane structure rsc.org
Methylene protons (-O-CH₂-)3.3 - 3.8Corresponds to the protons adjacent to the ether oxygen atoms rsc.org
Methyl protons (-C(CH₃)₂)~0.9Represents the two methyl groups of the neopentyl core rsc.org

Thermal Analysis Techniques for Material Properties

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition behavior of materials derived from NPGDGE. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provide information on the onset temperature of degradation, the rate of decomposition, and the amount of residual char at high temperatures.

In a typical TGA experiment on a cured NPGDGE-based epoxy, the sample is heated at a constant rate, and its weight is continuously monitored. The temperature at which significant weight loss begins is a primary indicator of the material's thermal stability. For instance, studies on neopentyl glycol (NPG) showed thermal degradation starting around 135°C, with a maximum decomposition temperature near 160°C. researchgate.netresearchgate.net Cured epoxy systems generally exhibit much higher stability, with decomposition often beginning above 300°C. cnrs.fr The amount of material remaining at the end of the test (char yield) can be related to the flame retardancy of the polymer.

The table below shows representative data that can be obtained from a TGA scan.

Parameter Description Typical Information Gained for NPGDGE Polymers
T_onset (Onset Decomposition Temperature)The temperature at which significant mass loss begins.Indicates the upper limit of the material's service temperature.
T_max (Temperature of Maximum Decomposition Rate)The temperature at which the rate of mass loss is highest, identified by the peak in the derivative TGA (DTG) curve.Characterizes the primary decomposition event. For NPG, this is around 160°C. researchgate.netresearchgate.net
Char Yield (%) The percentage of the initial mass remaining at the end of the analysis (e.g., at 600°C or 800°C).A higher char yield is often associated with better flame retardant properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for studying the curing process (kinetics) and determining the thermal transitions of NPGDGE-based polymers. researchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Curing Studies: When an uncured mixture of NPGDGE and a curing agent is heated in a DSC, the curing reaction releases heat, resulting in a broad exothermic peak. researchgate.net The total area under this peak is proportional to the total heat of reaction (ΔH), which can be used to study the extent of cure. By conducting scans at different heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using models like the Kissinger or Ozawa methods. researchgate.netmdpi.com This information is vital for optimizing curing schedules in industrial applications.

Glass Transition Temperature (Tg): For a cured NPGDGE polymer, DSC is used to determine the glass transition temperature (Tg). The Tg is observed as a step-like change in the heat capacity on the DSC thermogram. netzsch.comtainstruments.com This transition corresponds to the material changing from a rigid, glassy state to a more flexible, rubbery state. netzsch.com The Tg is a critical parameter that defines the upper service temperature of the material, as properties like stiffness and dimensional stability change significantly above this temperature. thermalsupport.com

Key parameters obtained from DSC analysis are summarized below.

Parameter Description Significance for NPGDGE Systems
Curing Exotherm A peak in the heat flow curve indicating an exothermic (heat-releasing) reaction.Used to study the kinetics of the curing reaction and determine the total heat of reaction researchgate.netmdpi.com
T_g (Glass Transition Temperature)The temperature at which the polymer transitions from a glassy to a rubbery state, seen as a step change in the baseline. intertek.comA fundamental property that determines the material's operating temperature range and mechanical behavior netzsch.com
ΔH (Enthalpy of Cure)The total heat evolved during the curing reaction, calculated from the area of the exotherm.Indicates the extent of the cross-linking reaction. wsu.edu

Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA) is a highly sensitive technique used to investigate the viscoelastic properties of cured NPGDGE polymers. researchgate.net It involves applying a small, oscillating (sinusoidal) stress to a sample and measuring the resulting strain. netzsch.com These properties are measured as a function of temperature, providing detailed insight into the material's behavior.

DMTA provides three key parameters:

Storage Modulus (E' or G'): Represents the elastic response of the material, indicating its stiffness. researchgate.net In the glassy region (below Tg), the storage modulus is high. It undergoes a sharp drop in the glass transition region.

Loss Modulus (E'' or G''): Represents the viscous response, related to the material's ability to dissipate energy as heat. netzsch.com The peak of the loss modulus curve is often used as one measure of the Tg.

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is a very sensitive indicator of the glass transition temperature and reflects the damping properties of the material. researchgate.netresearchgate.net

DMTA is more sensitive than DSC for determining the Tg, and it also provides crucial information about the cross-link density and the completeness of the cure. A higher storage modulus in the rubbery plateau (above Tg) typically indicates a higher degree of cross-linking.

The table below details the main parameters derived from DMTA.

Parameter Description Information Gained for NPGDGE Networks
Storage Modulus (E') A measure of the stored elastic energy, representing the stiffness of the material. researchgate.netHigh in the glassy state, drops significantly at Tg, and the value in the rubbery plateau relates to cross-link density.
Loss Modulus (E'') A measure of the energy dissipated as heat, representing the viscous component. netzsch.comThe peak of the E'' curve is one definition of the glass transition temperature.
Tan Delta (tan δ) The ratio of loss modulus to storage modulus (E''/E'). It is a measure of damping or energy dissipation.The temperature at the peak of the tan δ curve is a common and sensitive measure of Tg researchgate.netresearchgate.net

Morphological and Microstructural Characterization

The surface topography and internal structure of polymers and composites containing this compound are critical to their performance. Microscopic techniques are therefore essential in visualizing the effects of NPGDE on the final material structure.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a key technique for investigating the microstructure of materials modified with NPGDE. It is frequently applied to the fracture surfaces of cured epoxy resins to elucidate their morphology.

In a study of Neopentyl glycol (NPG)/epoxy resin composite phase change materials, SEM was used to observe the sectional microstructure. The analysis revealed key differences between the pure epoxy and the composite:

Pure Epoxy Resin: The SEM micrograph of the pure epoxy resin showed a smooth, compact surface without discernible pores or particles. researchgate.net

NPG/Epoxy Composite: The composite material's micrograph displayed a porous structure with pore sizes ranging from 0.5 µm to 12.5 µm. researchgate.net These pores indicated that the Neopentyl glycol was uniformly encapsulated within the epoxy resin matrix. The structure was formed by the physical encapsulation of NPG molecules within the supporting epoxy material. researchgate.net

This detailed morphological analysis confirms the successful integration of the neopentyl glycol moiety within the polymer matrix, which is fundamental to the material's end-use properties.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is employed to determine the crystalline or amorphous nature of polymeric materials. In research involving polymers synthesized using neopentyl glycol derivatives, XRD provides insight into the long-range order of the polymer chains.

For instance, in a study of a series of poly(neopentyl terephthalate-co-neopentyl succinate) (PNST) copolymers, which are synthesized from neopentyl glycol, XRD analysis was performed. The resulting XRD patterns for the various PNST copolymers demonstrated a lack of sharp diffraction peaks, instead showing broad halos. This indicates that the copolymers possess an amorphous structure. researchgate.net The absence of crystallinity is a significant characteristic that influences the mechanical and thermal properties of the material.

Elemental Composition Analysis

Determining the elemental makeup of NPGDE-based materials is crucial for verifying purity, confirming composition, and identifying the distribution of components within a composite. Energy-Dispersive X-ray Spectroscopy (EDX), often integrated with SEM, is a standard method for this purpose.

While specific EDX studies on NPGDE were not prevalent in the searched literature, the technique's application can be described. For a pure sample of this compound, with the chemical formula C₁₁H₂₀O₄, an elemental analysis would be expected to show peaks corresponding only to carbon and oxygen. biosynth.com When used to analyze composites containing NPGDE, EDX can:

Identify the chemical elements present in the sample. researchgate.net

Determine the concentration and homogenous distribution of these elements. researchgate.net

Reveal the absence of elemental impurities, confirming the purity of the material. researchgate.net

This analysis is vital for quality control and for understanding how NPGDE is integrated into a larger material matrix.

Rheological Characterization of Formulations

The primary use of this compound is as a reactive diluent to modify the viscosity of epoxy resin formulations. wikipedia.orghaihangchem.com Therefore, rheological characterization is fundamental to understanding its function. Rheometers are used to measure the flow behavior of the liquid resin before curing and to track the evolution of viscoelastic properties during the curing process.

NPGDE effectively lowers the viscosity of high-viscosity epoxy resins like those based on diglycidyl ether of bisphenol-A (DGEBA), making them easier to process. smolecule.com The viscosity of NPGDE is significantly lower than that of standard epoxy resins.

Table 1: Typical Properties of this compound

PropertyValue
Viscosity at 25 °C10-25 mPa.s
Density at 25 °C1.04 g/mL
Epoxide Equivalent Weight130-145 g/eq

Data sourced from Evonik Industries product information. evonik.com

During the curing (cross-linking) process, the formulation transitions from a liquid to a solid. This transition is monitored using oscillatory rheology, which measures the storage modulus (G') and the loss modulus (G''). These measurements provide critical information about the gel point and the final mechanical properties of the cured thermoset. nih.gov

Advanced Chromatographic and Spectrometric Methods for Degradation Products

Understanding the thermal stability and degradation pathways of cured epoxy resins, including those formulated with NPGDE, is essential for predicting their service life. Advanced analytical techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) are used to separate and identify the volatile and semi-volatile products generated during thermal decomposition.

In studies of the thermal degradation of similar amine-cured epoxy resins, analysis of the degradation products begins at temperatures around 300°C. cnrs.fr The primary and most facile reaction is often dehydration, leading to the formation of water. cnrs.fr As the temperature increases, further fragmentation occurs.

Common analytical findings from GC-MS analysis of degraded epoxy systems include:

Major Volatile Products: Water is typically a major product, especially in the early stages. cnrs.fr

Gaseous Products: Small amounts of hydrogen, methane, ethane, and propene can be detected. cnrs.fr

Amine Derivatives: When cured with amine hardeners, products such as ammonia and various methylamines are formed. cnrs.fr

Phenolic Compounds: The degradation of the aromatic backbone of epoxy resins (like Bisphenol-A) yields products such as phenol, cresols, 4-isopropyl phenol, and 4-isopropenyl phenol. cnrs.fr

The fragmentation patterns of glycol ethers in mass spectrometry are well-characterized; the glycol units fragment readily, producing specific ions that aid in identification. restek.com Analysis of the mass spectrum of NPGDE itself shows characteristic fragments that can be used as markers in more complex degradation studies.

Theoretical and Computational Studies of Neopentyl Glycol Diglycidyl Ether Systems

Molecular Modeling of Polymerization Processes and Mechanisms

Molecular modeling has become an indispensable tool for elucidating the complex polymerization processes of neopentyl glycol diglycidyl ether (NPGDGE). These computational techniques provide critical insights into reaction mechanisms and kinetics that are often difficult to probe experimentally.

One of the primary applications of molecular modeling in this context is the investigation of cationic polymerization. smolecule.com In these reactions, the epoxide rings of NPGDGE are opened by a cationic initiator, leading to chain growth. Molecular dynamics (MD) simulations can track the trajectories of individual atoms and molecules, revealing the step-by-step mechanism of ring-opening and subsequent chain propagation. utk.edu These simulations have shown that the process often involves the formation of intermediate structures, such as oxonium ions, which play a crucial role in the reaction pathway. smolecule.com

Kinetic analysis through computational models has revealed that the rate-determining step in the cationic polymerization of NPGDGE can be the initial destabilization of hydrogen-bonded oxonium complexes, rather than the ring-opening itself. smolecule.com This explains the induction periods often observed in experimental studies, where the reaction proceeds slowly at first before accelerating. smolecule.com The propagation rate constants for NPGDGE cationic polymerization exhibit Arrhenius behavior, with pre-exponential factors that suggest significant molecular reorganization during chain growth. smolecule.com

Furthermore, molecular modeling is used to study the influence of various factors on the polymerization process. For instance, simulations can predict how changes in temperature, catalyst type, or the presence of co-monomers will affect the reaction rate and the structure of the resulting polymer. By understanding these relationships at a molecular level, researchers can better control the synthesis of NPGDGE-based polymers with desired properties.

Simulation of Crosslinked Network Structures and Properties

The performance of materials derived from this compound is intrinsically linked to the three-dimensional network structure formed during the curing process. Molecular dynamics (MD) simulations are a powerful method for constructing and analyzing these crosslinked networks at the atomic level. utk.edu

The process of simulating network formation typically involves creating an initial system of NPGDGE and curing agent molecules. utk.edunih.gov A multi-step crosslinking algorithm is then employed, where reactive sites on the molecules are identified and new covalent bonds are formed to simulate the curing reaction. researchgate.netarxiv.org This dynamic process allows for the construction of realistic, highly crosslinked polymer networks. arxiv.orgtue.nl

Once the crosslinked structure is generated, simulations can be used to predict a wide range of material properties. Key properties of interest include:

Glass Transition Temperature (Tg): By simulating the material at different temperatures and observing changes in properties like density or mobility, the glass transition temperature can be determined. utk.eduresearchgate.net This is a critical parameter that defines the operational temperature range of the material.

Mechanical Properties: Uniaxial tensile simulations can be performed on the modeled network to calculate mechanical properties such as Young's modulus, tensile strength, and the material's response to strain. nih.gov These simulations reveal how the crosslink density and network topology influence the material's stiffness and strength. nih.gov

Thermal Expansion Coefficient: The change in volume of the simulated network as a function of temperature can be used to calculate the coefficient of thermal expansion. utk.edu

Free Volume: The amount of empty space within the polymer network, known as free volume, can be quantified. researchgate.netnih.gov This property is crucial as it affects molecular mobility and, consequently, the material's mechanical and thermal properties.

Studies have shown that increasing the crosslink density in epoxy networks generally leads to a decrease in the system's total energy, primarily due to a reduction in non-bonded interactions. nih.gov This results in improved mechanical properties, with higher crosslinking densities leading to greater structural rigidity and tensile strength. nih.gov MD simulations have also been instrumental in understanding how the inclusion of different monomers or modifying side-chains affects the final network structure and properties. researchgate.netarxiv.org For instance, simulations can predict how the flexibility of the NPGDGE molecule influences the final network topology. smolecule.com

Predictive Modeling of Material Performance and Durability

Predictive modeling, often leveraging data from molecular simulations and experimental results, is crucial for forecasting the long-term performance and durability of materials based on this compound. This approach allows for the assessment of material behavior under various environmental conditions without the need for extensive and time-consuming physical testing.

A key aspect of predictive modeling is understanding how the material's properties change over time due to factors such as temperature, mechanical stress, and exposure to chemicals. Molecular dynamics simulations can be employed to study the degradation mechanisms at a molecular level. For example, simulations can model the diffusion of small molecules, such as water, into the polymer network, which can lead to plasticization or chemical degradation.

The insights gained from molecular simulations, such as the relationship between crosslink density and mechanical strength, can be used to develop more coarse-grained or continuum models. researchgate.net These higher-level models can predict the performance of larger material components and structures over longer timescales. For instance, finite element analysis (FEA) can be integrated with material properties derived from molecular simulations to predict the stress distribution and potential failure points in a coated or bonded component under mechanical load.

Predictive models can also be used to assess the durability of NPGDGE-based materials in specific applications. For example, in the context of coatings, models can predict the resistance to weathering, UV degradation, and chemical attack. ontosight.ai This allows for the design of more robust and long-lasting products. By systematically varying the composition of the epoxy formulation in simulations (e.g., the ratio of NPGDGE to other resins and curing agents), it is possible to create a virtual library of materials and predict their performance, thereby accelerating the material discovery and optimization process. arxiv.org

Quantum Chemical Calculations (e.g., DFT) for Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful framework for analyzing the reactivity of this compound at the electronic level. researchgate.net These methods offer deep insights into the fundamental chemical processes that govern its polymerization and interaction with other molecules.

DFT calculations are used to investigate the electronic structure and energetics of the NPGDGE molecule and its reaction intermediates. smolecule.com This includes:

Mapping Reaction Pathways: DFT can be used to calculate the potential energy surface of a reaction, identifying the transition states and intermediates involved in processes like the epoxide ring-opening. smolecule.com This allows for a detailed understanding of the reaction mechanism.

Determining Activation Energies: The energy barrier for a reaction, known as the activation energy, can be calculated. This is a critical parameter for understanding reaction kinetics and predicting reaction rates.

Analyzing Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions. These indices help to identify the most reactive sites on the NPGDGE molecule, predicting where reactions with nucleophiles or electrophiles are most likely to occur.

For instance, DFT studies have been employed to analyze the ring-opening pathways of the epoxide groups in NPGDGE, with a particular focus on the formation and stability of oxonium ion intermediates. smolecule.com These calculations provide a quantitative understanding of the factors that influence the reactivity of the epoxide rings.

By combining DFT calculations with molecular dynamics simulations, a multi-scale modeling approach can be achieved. researchgate.net DFT can provide accurate force field parameters for use in MD simulations, leading to more realistic and predictive models of the polymerization process and the final network structure. This integrated computational approach is invaluable for the rational design of new NPGDGE-based materials with tailored properties.

Environmental and Biological Considerations in Npgdge Research

Investigation of Degradation Pathways and Environmental Fate

The environmental fate of NPGDGE is determined by its susceptibility to various degradation processes, including hydrolysis and biodegradation. As a compound that is slightly soluble in water, its distribution and persistence in aquatic environments are of particular concern. chemicalbook.comnoaa.govsfdchem.com

Hydrolysis: The epoxide rings in the NPGDGE molecule are susceptible to hydrolysis, a chemical reaction with water that can lead to their opening. smolecule.com This process is a key degradation pathway in aqueous environments. The rate of hydrolysis can be influenced by factors such as pH and temperature. NPGDGE's resistance to hydrolysis is considered a performance advantage in some applications compared to other aliphatic ethers like 1,4-butanediol (B3395766) diglycidyl ether, especially in humid conditions. smolecule.com However, from an environmental standpoint, this resistance could imply longer persistence.

Biodegradation: While specific studies on the complete biodegradation of NPGDGE are limited, research on related compounds provides insight. For instance, studies on dibromoneopentyl glycol (DBNPG), a structurally similar compound, have demonstrated that it can be completely biodegraded under aerobic conditions by bacterial consortia. nih.gov This suggests that microbial breakdown of the neopentyl glycol backbone is possible. The degradation of NPGDGE in environmental simulations can be monitored by detecting potential breakdown products, such as glycidol, using analytical methods like gas chromatography-mass spectrometry (GC-MS).

Degradation FactorDescriptionResearch Findings
Solubility Slightly soluble in water. chemicalbook.comnoaa.govsfdchem.comSolubility is reported to be between 5 to 10 mg/mL. nih.gov This property influences its mobility and bioavailability in aquatic environments.
Hydrolysis The two epoxide rings can be opened by reaction with water. smolecule.comNPGDGE is noted for its resistance to hydrolysis compared to some other glycidyl (B131873) ethers, which is a desirable property for material durability but may increase environmental persistence. smolecule.com It can be stored at 4°C to prevent hydrolysis.
Biodegradation Breakdown by microorganisms.While direct studies are scarce, research on related compounds like dibromoneopentyl glycol shows complete aerobic biodegradation by bacterial consortia is possible. nih.gov Glycidol has been identified as a potential degradation product.

Research into Chemical Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The biological activity of NPGDGE is rooted in the high reactivity of its two epoxide groups. These groups can form covalent bonds with nucleophilic sites on biological macromolecules, such as proteins and nucleic acids, leading to potential biological consequences.

Interactions with Proteins: The ability of NPGDGE to cause skin sensitization is a strong indicator of its interaction with proteins. smolecule.comnih.govinchem.org The mechanism of skin sensitization by small chemical compounds, known as haptens, typically involves covalent binding to skin proteins, forming a hapten-protein conjugate. This modified protein is then recognized as foreign by the immune system, triggering an allergic response upon subsequent exposure.

Research has demonstrated the direct reaction of NPGDGE with proteins. In the development of bio-based adhesives, NPGDGE is used as a cross-linker where its epoxy groups react with active groups on soy protein molecules, such as amine groups, to form a dense, cross-linked network. mdpi.com This deliberate interaction highlights the potential for similar, unintended reactions with other biological proteins within an organism.

Interactions with Nucleic Acids: The potential for NPGDGE to interact with nucleic acids, the building blocks of DNA, is a key focus of genotoxicity studies. The epoxide functional group is a well-known alkylating agent, capable of reacting with the nitrogen and oxygen atoms in DNA bases. Such reactions can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication.

Studies have shown that all tested glycidyl ethers are mutagenic in bacteria. cdc.gov Specifically, NPGDGE has been reported to induce unscheduled DNA synthesis (UDS) in human white blood cells. cdc.gov UDS is a DNA repair process that is activated in response to DNA damage, so its induction is an indicator that the compound has interacted with and damaged the DNA. These findings suggest that NPGDGE can interact with nucleic acids, classifying it as a potential genotoxic agent. nih.govnih.gov A two-year dermal study in mice showed skin tumor formation, indicating carcinogenic potential, though its potency was calculated to be significantly lower than that of benzo[a]pyrene. chemicalbook.comsfdchem.com

MacromoleculeType of InteractionEvidence and Findings
Proteins Covalent bond formation (alkylation) via nucleophilic attack on the epoxide ring.Classified as a skin sensitizer, which involves binding to skin proteins. smolecule.comnih.govinchem.org Used as a cross-linker in soy-based adhesives through reaction with protein molecules. mdpi.com
Nucleic Acids (DNA) Covalent bond formation (alkylation) with DNA bases, leading to DNA adducts.Shown to be mutagenic in bacterial assays. cdc.gov Found to induce unscheduled DNA synthesis (UDS) in human white blood cells, indicating DNA damage and repair. cdc.gov A long-term dermal study in mice suggested carcinogenic potential. chemicalbook.comsfdchem.com

Implementation of Green Chemistry Principles in NPGDGE Synthesis and Application

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the lifecycle of NPGDGE, from its synthesis to its end-of-life.

Greener Synthesis Routes: The conventional synthesis of NPGDGE involves reacting neopentyl glycol with epichlorohydrin (B41342), followed by dehydrochlorination with sodium hydroxide (B78521). smolecule.comwikipedia.org While effective, this process uses epichlorohydrin, a substance derived from fossil fuels and associated with environmental concerns. A significant step towards a greener synthesis is the use of bio-based epichlorohydrin derived from glycerol, a byproduct of biodiesel production. This approach aligns with the green chemistry principle of using renewable feedstocks. smolecule.com Research also focuses on improving the synthesis of the precursor, neopentyl glycol, by developing processes that avoid significant wastewater and side reactions. mdpi.com

Sustainable Applications and End-of-Life: Beyond synthesis, green chemistry principles are evident in the application of NPGDGE. One notable example is its use as a cross-linker to improve the properties of soy-based adhesives. mdpi.com This application helps in developing environmentally friendly adhesives from renewable resources, reducing reliance on formaldehyde-based resins. mdpi.com

A major focus of green chemistry is designing for degradation or recycling. Traditional epoxy resins, being thermosets, are known for their durability, which also makes them difficult to recycle. coolmag.net Research is actively exploring the development of recyclable epoxy resins. google.comgoogle.com This involves incorporating cleavable linkages into the polymer network that allow the thermoset to be broken down into its constituent monomers or oligomers under specific conditions. google.comnrel.gov These recovered components can then be used to produce new materials. Designing NPGDGE-based thermosets with such recyclable or reworkable properties is a key area of research for creating a circular economy for these materials. google.comnrel.gov This approach would significantly reduce waste and the environmental footprint associated with epoxy products. bdmaee.netjiuanchemical.com


Q & A

Basic: What are the recommended methods for synthesizing and characterizing NGDE in epoxy resin formulations?

NGDE is synthesized via glycidylation of neopentyl glycol, yielding a low-viscosity diepoxide with two reactive glycidyl groups. Key characterization steps include:

  • Epoxy Equivalent Weight (EEW) : Titration using HCl in dioxane to quantify reactive epoxy groups (target EEW: 135–165 g/equiv) .
  • Viscosity Analysis : Measure dynamic viscosity (10–30 mPa·s at 25°C) using a rheometer to ensure compatibility with polymer matrices .
  • Structural Confirmation : FTIR (C-O-C stretching at 910 cm⁻¹ for epoxy groups) and NMR (δ 3.1–4.3 ppm for glycidyl protons) .

Basic: How does NGDE function as a cross-linking agent in epoxy-based shape-memory polymers?

NGDE’s bifunctional epoxy groups react with amines or anhydrides to form a 3D network. For example, in composites with Jeffamine D-230, NGDE enhances cross-link density, improving shape recovery ratios (>95%) and mechanical strength. Optimize stoichiometry (epoxy:amine = 1:1) and cure at 80–120°C for 2–4 hours .

Basic: What safety protocols are critical when handling NGDE in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation (Xi hazard classification) .
  • Ventilation : Use fume hoods to limit vapor exposure (vapor density >1 vs. air) .
  • Spill Management : Absorb with inert materials (e.g., bentonite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers at 4°C to prevent hydrolysis .

Advanced: How can NGDE be optimized in silicone rubber composites to enhance dielectric and mechanical properties?

  • Filler Loading : Incorporate 5–12 wt% NGDE with conductive carbon black (CB) to balance dielectric loss (tan δ < 0.1) and tensile strength (>5 MPa). Higher NGDE concentrations reduce CB agglomeration, confirmed via SEM .
  • Curing Conditions : Use a two-step process: (1) pre-cure at 100°C for 1 hour, (2) post-cure at 150°C for 2 hours to maximize cross-linking .

Advanced: What methodologies enable dual UV/thermal curing of NGDE-based epoxy acrylate resins?

  • Resin Synthesis : React NGDE with methacrylic acid (1:2 molar ratio) to form epoxy methacrylates. Confirm conversion via FTIR (disappearance of epoxy peaks at 910 cm⁻¹) and quantify acid value (target: <5 mg KOH/g) .
  • Curing Process :
    • UV Initiation : Apply 365 nm UV light (50 mW/cm²) with 2% diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.
    • Thermal Activation : Post-cure at 80°C for 30 minutes to ensure complete epoxy-amine reactions .

Advanced: How should researchers address contradictions in environmental impact data for NGDE?

  • Data Reconciliation : Compare acute toxicity studies (e.g., LD₅₀ > 2000 mg/kg in rats ) with chronic exposure models (e.g., Interim Health Guidance Level = 50 µg/m³ for PM10 ).
  • Analytical Methods : Use GC-MS to detect NGDE degradation products (e.g., glycidol) in simulated environmental conditions (pH 7–9, 25°C) .

Advanced: What experimental designs are effective for analyzing stress-strain behavior in NGDE-modified polymers?

  • Sample Preparation : Prepare dog-bone specimens (ASTM D638) with 0–15 wt% NGDE.
  • Testing Parameters :
    • Tensile Testing : Strain rate = 10 mm/min, measure modulus, elongation at break, and toughness .
    • Fracture Toughness : Use single-edge notched bend (SENB) tests to calculate KIC values .
  • Data Interpretation : Apply the Halpin-Tsai model to correlate NGDE content with mechanical performance .

Advanced: How does NGDE’s molecular architecture influence its reactivity in hybrid epoxy systems?

NGDE’s neopentyl backbone provides steric hindrance, slowing epoxy ring-opening reactions compared to linear analogs (e.g., 1,6-hexanediol diglycidyl ether). Kinetic studies via DSC show NGDE’s activation energy (Ea) is ~65 kJ/mol, requiring higher curing temperatures (120°C vs. 100°C for linear diepoxides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.